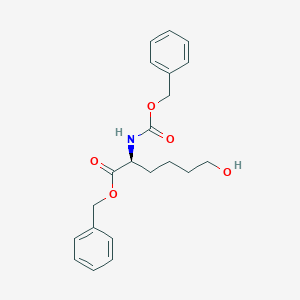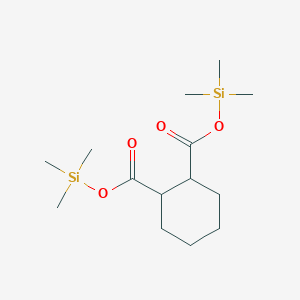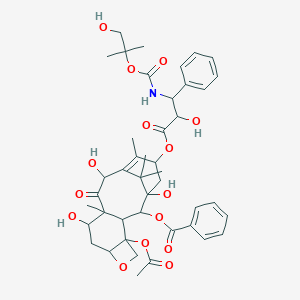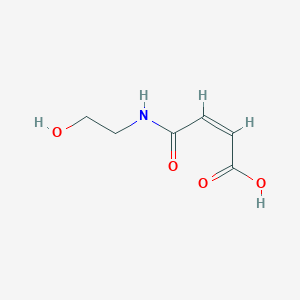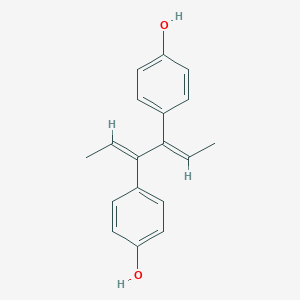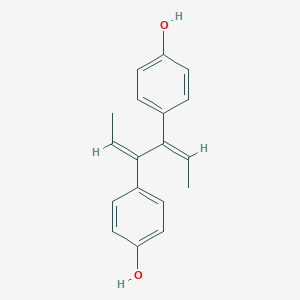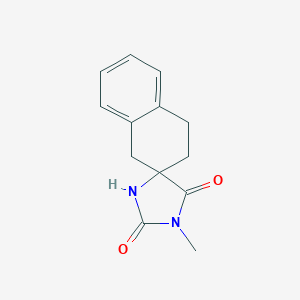
3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione, also known as SMND-309, is a novel compound that has been studied for its potential therapeutic applications. It belongs to the spirooxindole family of compounds, which have been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and transcription, and cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been found to reduce inflammation and oxidative stress in animal models. Additionally, the compound has been shown to improve glucose metabolism and reduce insulin resistance in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione is its broad-spectrum activity against different diseases. The compound has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities, which makes it a promising candidate for the development of new therapeutics. Additionally, the compound has been found to have low toxicity in animal models, which is a desirable characteristic for any potential drug candidate. However, one of the limitations of 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione. One of the directions is to further elucidate the mechanism of action of the compound. This can help in the development of more effective therapies based on 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. This can help in the production of larger quantities of the compound for further research and development. Additionally, the compound can be tested in combination with other drugs to determine its potential synergistic effects. Finally, the compound can be tested in clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione involves a multistep process. The first step involves the condensation of 1,2-diamine and 1,2-dicarbonyl compound to form an imidazolidine ring. The second step involves the cyclization of the imidazolidine ring with a naphthalene ring to form a spiro compound. The final step involves the introduction of a methyl group at the 1-position of the spiro compound. The synthesis of 3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione has been reported in several research articles, and the compound has been synthesized using different methods.
Aplicaciones Científicas De Investigación
3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. The compound has been tested in vitro and in vivo for its efficacy against different cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, the compound has been shown to inhibit the replication of several viruses, including herpes simplex virus, influenza virus, and hepatitis C virus.
Propiedades
Número CAS |
109402-15-5 |
|---|---|
Nombre del producto |
3',4'-Dihydro-1-methylspiro(imidazolidine-4,2'(1'H)-naphthalene)-2,5-dione |
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
3'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C13H14N2O2/c1-15-11(16)13(14-12(15)17)7-6-9-4-2-3-5-10(9)8-13/h2-5H,6-8H2,1H3,(H,14,17) |
Clave InChI |
YMHZTRFRQAWDRR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2(CCC3=CC=CC=C3C2)NC1=O |
SMILES canónico |
CN1C(=O)C2(CCC3=CC=CC=C3C2)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



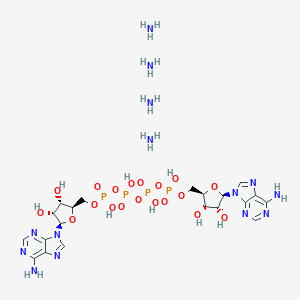


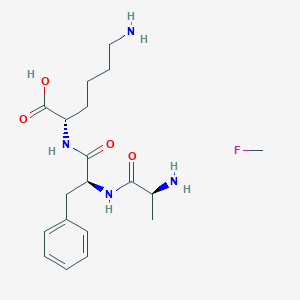
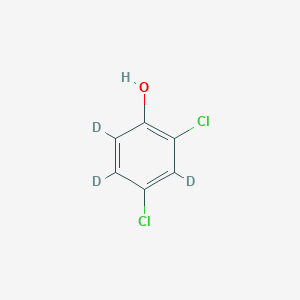
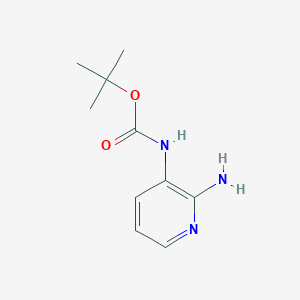
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
